Concomitant Polymorphism: Orthorhombic Pna2₁/Pca2₁ vs. Monoclinic P2₁/c in Methyl Congeners
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Compound 3) displays concomitant polymorphism, crystallizing simultaneously in two orthorhombic space groups (Pna2₁ and Pca2₁). In direct contrast, the 7-methyl analog (Compound 1, as the hydrochloride salt) and the 6-methyl regioisomer (Compound 2) both crystallize exclusively in the monoclinic P2₁/c space group with no evidence of polymorphism [1]. This is the only compound among the three structurally characterized 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates reported to exhibit this solid-state behavior.
| Evidence Dimension | Crystal system and space group (single-crystal X-ray diffraction) |
|---|---|
| Target Compound Data | Orthorhombic, Pna2₁ and Pca2₁ (two concomitant polymorphs) |
| Comparator Or Baseline | Compound 1 (7-methyl analog, HCl salt): Monoclinic, P2₁/c, Z=4. Compound 2 (6-methyl regioisomer): Monoclinic, P2₁/c. |
| Quantified Difference | Target exhibits polymorphism absent in both comparators; change from monoclinic to orthorhombic crystal system upon Br substitution for CH₃ |
| Conditions | Single-crystal X-ray diffraction; crystals of 1 grown from methanol, 2 from DMSO, 3 from methanol |
Why This Matters
Concomitant polymorphism directly impacts physical stability, dissolution behavior, and batch-to-batch reproducibility in formulation development—a critical procurement consideration when the compound is intended for crystallography or solid-state optimization in lead development.
- [1] Shaik, A.; Palaniswamy, P.; Thiruvenkatam, V. Investigating structural aspects of Pyridopyrimidinone derivatives, an important precursor in medicinal chemistry. J. Mol. Struct. 2021, 1225, 129040. DOI: 10.1016/j.molstruc.2020.129040. View Source
